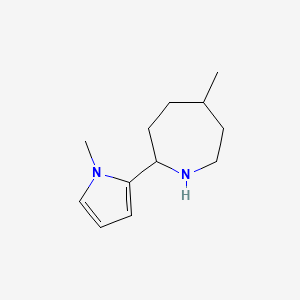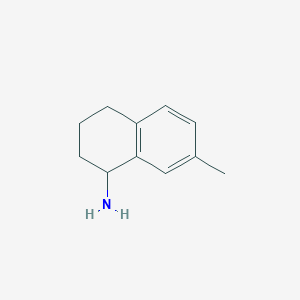
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H15N It is a derivative of tetrahydronaphthalene, featuring a methyl group at the 7th position and an amine group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one using reductive amination techniques. Common reagents for this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source such as ammonia or an amine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed under high-pressure hydrogenation conditions .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for forming amides and sulfonamides, respectively.
Major Products
The major products formed from these reactions include imines, nitriles, saturated amines, amides, and sulfonamides .
Wissenschaftliche Forschungsanwendungen
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methyl group at the 7th position.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-nitrile: Contains a nitrile group instead of an amine group.
Uniqueness
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables its use in diverse applications .
Eigenschaften
IUPAC Name |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCTECSUWUSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
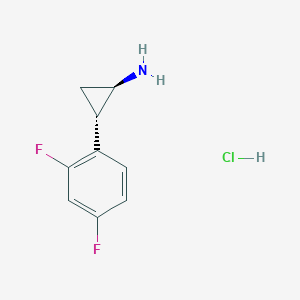

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)

![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)
![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)
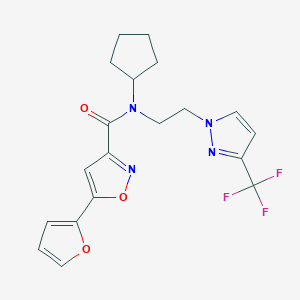
![5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE](/img/structure/B2512512.png)
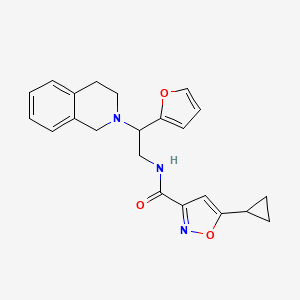
![4-[(4-chlorobenzenesulfonyl)methyl]-6-[(4-chlorophenyl)sulfanyl]-2-methylpyrimidine](/img/structure/B2512514.png)
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)
![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512517.png)
